molecular formula C12H9NO5S B2966321 (Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 1039559-07-3

(Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B2966321
CAS RN: 1039559-07-3
M. Wt: 279.27
InChI Key: LDSAGOKBOKCGGG-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives were synthesized from appropriate 2-thioxothiazolidin-4 .

Safety and Hazards

The safety data sheet for a related compound, (Z)-5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

    Target of action

    The compound contains a thiazolidine-dione group, which is a feature of certain antidiabetic drugs like pioglitazone. These drugs typically target peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating carbohydrate and fat metabolism .

    Mode of action

    Compounds with a thiazolidine-dione group may interact with their targets (like PPARs) by binding to the ligand-binding domain, leading to conformational changes that affect the transcription of target genes .

    Biochemical pathways

    The activation of PPARs can influence several biochemical pathways, including those involved in glucose homeostasis, lipid metabolism, and inflammation .

    Result of action

    The activation of PPARs can lead to various cellular effects, such as increased insulin sensitivity, decreased triglyceride levels, and reduced inflammation .

properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-8-3-1-7(2-4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAGOKBOKCGGG-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

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